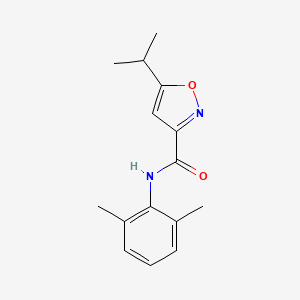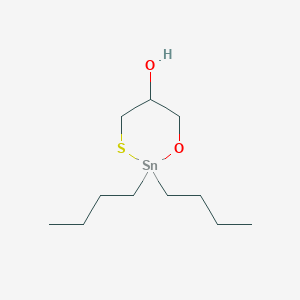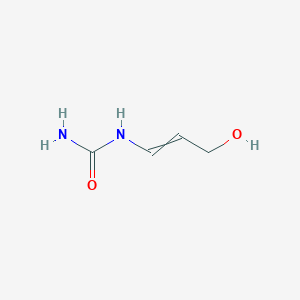![molecular formula C8H18ClN3 B14275753 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride CAS No. 127723-04-0](/img/structure/B14275753.png)
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is a chemical compound known for its unique spirocyclic structure. This compound is part of a class of spiro compounds that have a distinctive bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method includes the cyclization of a linear precursor containing nitrogen atoms under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Aqueous sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of methyltransferases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of methyltransferases by binding to the active site and preventing the transfer of methyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function, which are being explored for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 6-Azaspiro[5.5]undecan-6-ium chloride
Uniqueness
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
127723-04-0 |
|---|---|
Fórmula molecular |
C8H18ClN3 |
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
3,9-diaza-6-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C8H18N3.ClH/c1-5-11(6-2-9-1)7-3-10-4-8-11;/h9-10H,1-8H2;1H/q+1;/p-1 |
Clave InChI |
KRCIIWXIEBAPFF-UHFFFAOYSA-M |
SMILES canónico |
C1C[N+]2(CCN1)CCNCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


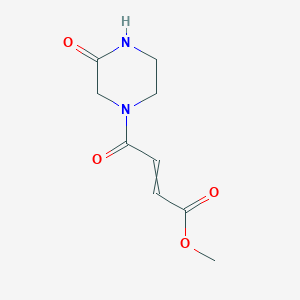
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
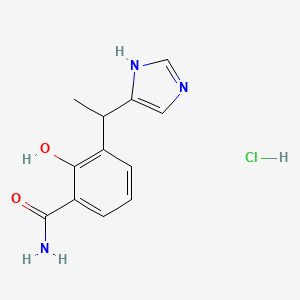
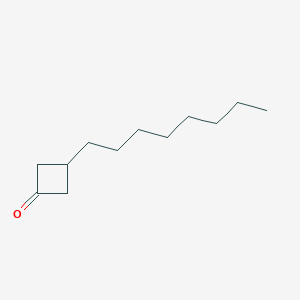
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
